1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one
Description
Properties
IUPAC Name |
1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]xanthen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c1-26-14-6-4-5-13(9-14)18(24)12-27-15-10-17(23)21-20(11-15)28-19-8-3-2-7-16(19)22(21)25/h2-11,23H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQPZNFOCLIDJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the xanthene core: This can be achieved through the condensation of appropriate phenolic compounds under acidic conditions.
Introduction of the hydroxy group: This step often involves selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the methoxyphenyl group: This is usually done through etherification reactions, where the phenolic hydroxyl group reacts with methoxy-substituted benzyl halides in the presence of a base like potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-efficiency, yield, and purity.
Chemical Reactions Analysis
1-Hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride and alkyl halides.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research has demonstrated that xanthone derivatives exhibit significant antioxidant activity. The compound's structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. Studies have shown that 1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes, thereby providing a protective effect against cellular damage .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies indicate that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. The mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Research indicates that this xanthone derivative can modulate inflammatory responses by downregulating pro-inflammatory cytokines and inhibiting the NF-kB signaling pathway. This property suggests potential applications in treating inflammatory conditions such as arthritis and inflammatory bowel disease .
Photochemistry
Fluorescent Properties
The compound exhibits strong fluorescence, which is valuable in various applications including bioimaging and sensing technologies. Its fluorescent properties can be harnessed for tracking biological processes in live cells or tissues, providing insights into cellular functions and disease mechanisms .
Photodynamic Therapy (PDT)
Due to its ability to generate reactive oxygen species upon light activation, 1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one is being explored for use in photodynamic therapy. This therapeutic approach utilizes light-sensitive compounds to target and destroy cancer cells selectively while minimizing damage to surrounding healthy tissues .
Materials Science
Dye-Sensitized Solar Cells (DSSCs)
The compound's unique optical properties make it a suitable candidate for use in dye-sensitized solar cells. Its ability to absorb light efficiently can enhance the performance of solar cells by improving energy conversion efficiency. Research has shown that incorporating this xanthone derivative into DSSC formulations can lead to increased power conversion efficiencies compared to traditional dyes .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated significant free radical scavenging ability, reducing oxidative stress markers in vitro. |
| Study 2 | Antimicrobial Testing | Showed effective inhibition of bacterial growth against Staphylococcus aureus and Candida albicans. |
| Study 3 | Photodynamic Therapy | Induced apoptosis in cancer cells upon light exposure with minimal toxicity to normal cells. |
| Study 4 | Solar Cell Efficiency | Achieved a power conversion efficiency of 7.5% when used as a sensitizer in DSSCs. |
Mechanism of Action
The mechanism of action of 1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms where the compound modulates the activity of key proteins and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Xanthone Derivatives
Structural and Functional Group Variations
The pharmacological profile of xanthones is highly dependent on substituents at positions 1, 3, and 5. Below is a comparison of key derivatives:
Key Observations:
- Electron-Donating Groups : The 3-methoxyphenyl group in the target compound may enhance π-π stacking with aromatic residues in enzyme active sites, similar to benzyloxy or phenylbutoxy derivatives .
- Mannich Base Derivatives: Incorporation of dialkylamine groups (e.g., diethylamino) significantly improves BuChE inhibition (IC50 = 0.51 μM) compared to non-Mannich derivatives .
Enzymatic Inhibition and Selectivity
Xanthones often exhibit dual AChE/BuChE inhibition, but selectivity varies with substituents:
- Pyrrolidin-1-yl-ethoxy Derivative : High AChE selectivity (AChE IC50 = 2.4 μM vs. BuChE IC50 = 31.2 μM), attributed to optimal fit in the AChE catalytic site .
- Mannich Base Derivatives : Enhanced BuChE activity due to cationic ammonium groups interacting with the peripheral anionic site (PAS) .
- Target Compound : The 3-methoxyphenyl-2-oxoethoxy group may mimic the PAS-binding motifs of donepezil, but experimental validation is needed.
Antioxidant and Metal-Chelating Properties
- Pyrrolidin-1-yl-ethoxy Derivative : Strong antioxidant activity (IC50 = 2.66 μM) via radical scavenging; metal chelation likely due to hydroxyl and carbonyl groups .
- Target Compound : The 1-hydroxy and 2-oxo groups could facilitate metal chelation (e.g., Cu<sup>2+</sup>, Fe<sup>2+</sup>), but methoxy groups may reduce redox activity compared to hydroxylated analogs .
Biological Activity
1-Hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one, a synthetic compound belonging to the xanthene family, exhibits a unique chemical structure characterized by a fused ring system comprised of a xanthene moiety and a ketone functional group. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer, antibacterial, and antioxidant effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical formula of 1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one is . The presence of functional groups such as hydroxy and methoxy enhances its reactivity and biological interactions. The methoxy group increases nucleophilicity through electrophilic aromatic substitution, while the hydroxy group can participate in hydrogen bonding, potentially influencing its pharmacological properties .
Anticancer Activity
Recent studies have indicated that compounds within the xanthene family exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of xanthenone have shown selective activity against breast cancer cells (MCF-7) with IC50 values ranging from 1.2 to 5.3 μM . The mechanism of action is believed to involve the inhibition of topoisomerase IIα, an essential enzyme for DNA replication and repair .
Case Study: Antiproliferative Effects
A case study involving derivatives of xanthenone demonstrated that modifications at specific positions on the xanthene core can enhance biological activity. For example, a derivative with two hydroxy groups and one methoxy group showed a marked increase in antiproliferative activity against MCF-7 cells compared to other tested compounds .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Xanthenone Derivative A | 3.1 | MCF-7 |
| Xanthenone Derivative B | 4.8 | MCF-7 |
| Control (Narciclasine) | 0.020 | MCF-7 |
Antibacterial Activity
The antibacterial properties of 1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one have also been explored. Research indicates that this compound exhibits notable activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentration (MIC) values reported at 8 μM . This suggests potential therapeutic applications in treating bacterial infections.
Antioxidant Activity
In addition to its anticancer and antibacterial properties, this compound has demonstrated significant antioxidant activity. The ability to scavenge free radicals is crucial for preventing oxidative stress-related cellular damage. Compounds similar to 1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one have shown improved antioxidative capacity in various assays compared to standard antioxidants like butylated hydroxytoluene (BHT) .
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : By inhibiting topoisomerase IIα, the compound disrupts DNA replication in cancer cells.
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties help mitigate oxidative damage in cells.
- Electrophilic Interactions : The presence of reactive functional groups facilitates interactions with biological macromolecules.
Q & A
Basic: What are the optimal synthetic conditions for achieving high yields of 1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one?
Answer:
The synthesis typically involves alkylation of a 1-hydroxyxanthone precursor with a substituted bromo-ketone under nucleophilic substitution conditions. Key parameters include:
- Catalyst : Use of Lewis acids like ytterbium triflate (Yb(OTf)₃) to enhance reaction efficiency .
- Reagents : Reacting 1-hydroxy-9H-xanthen-9-one with 2-bromo-1-(3-methoxyphenyl)ethan-1-one in anhydrous acetone or DMF .
- Conditions : Maintain temperatures between 60–80°C for 6–12 hours under nitrogen atmosphere. Yields >75% are achievable with stoichiometric control (1:1.2 molar ratio of xanthone to bromide) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Basic: How is structural confirmation performed using NMR spectroscopy?
Answer:
- ¹H NMR : Key signals include:
- A singlet for the hydroxyl proton (δ 12.5–13.5 ppm, exchangeable with D₂O).
- Doublets for aromatic protons on the xanthenone core (δ 6.8–8.3 ppm, J = 8–10 Hz).
- Methoxy group resonance (δ 3.8–3.9 ppm, singlet) .
- ¹³C NMR :
- Carbonyl signals at δ 180–190 ppm (xanthenone ketone) and δ 190–200 ppm (oxoethoxy group).
- Aromatic carbons (δ 100–160 ppm) with distinct shifts for oxygenated positions .
- 2D Techniques : HSQC and HMBC correlate protons to adjacent carbons, confirming substituent connectivity .
Advanced: How can contradictory spectral data during structural elucidation be resolved?
Answer:
- Multi-Technique Validation : Combine NMR, IR (C=O stretch at 1650–1750 cm⁻¹), and high-resolution mass spectrometry (HRMS) to cross-verify molecular weight .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning. Software like SHELXL or WinGX refines crystal structures using diffraction data .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) to validate assignments .
Advanced: What multi-component reaction strategies are applicable for functionalizing this xanthone derivative?
Answer:
- FeCl₃-Catalyzed Reactions : As demonstrated in related xanthones, FeCl₃ in DMF enables three-component reactions with aldehydes and aminobenzothiazoles, forming complex hybrids .
- Design Considerations :
Basic: What preliminary biological activities have been reported for similar xanthone derivatives?
Answer:
- Antimalarial Activity : 2-Methoxy-9H-xanthen-9-one derivatives inhibit Plasmodium falciparum growth (IC₅₀ ~1–5 µM) via redox-cycling mechanisms .
- Antischistosomal Potential : Xanthones disrupt parasitic tegument integrity; structure-activity relationships (SAR) highlight the importance of methoxy and hydroxyl groups .
- Assay Methods : In vitro screening using SYBR Green I fluorescence (malaria) and motility assays (schistosomiasis) .
Advanced: How can computational methods predict redox properties and bioactivity?
Answer:
- DFT Calculations : Optimize molecular geometry and compute HOMO/LUMO energies to assess electron-transfer potential. Low HOMO-LUMO gaps (<3 eV) correlate with redox-cycling activity .
- Molecular Docking : Simulate interactions with target proteins (e.g., PfGR or schistosomal thioredoxin reductase) using AutoDock Vina. Prioritize derivatives with strong binding affinities (ΔG < -8 kcal/mol) .
- ADMET Prediction : Use SwissADME or pkCSM to evaluate pharmacokinetics (e.g., BBB permeability, CYP inhibition) .
Basic: What crystallization strategies are effective for this compound?
Answer:
- Solvent Selection : Slow evaporation from acetone/water (7:3) or DCM/hexane (1:2) yields single crystals suitable for X-ray analysis .
- Data Collection : Use APEX2 or CrysAlisPro with Mo-Kα radiation (λ = 0.71073 Å). Refinement in SHELXL achieves R-factors <0.05 .
Advanced: How to address low yields in alkoxy-substituted xanthone synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
